molecular formula C18H17N3O3 B2636427 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide CAS No. 946365-08-8

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide

Cat. No.: B2636427
CAS No.: 946365-08-8
M. Wt: 323.352
InChI Key: SJNNKDIHOXHCRX-UHFFFAOYSA-N
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Description

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to dihydropyridazines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the benzamide group under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for polymers.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzyme active sites or receptor binding pockets, modulating their activity. The benzamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-chlorobenzamide
  • **N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide

Uniqueness

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the pyridazinone moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-4-6-14(7-5-13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-3-2-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNNKDIHOXHCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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